tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate is a complex organic compound that features a tert-butyl group, a bromopropyl chain, and an oxazolidine ring
Preparation Methods
The synthesis of tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate typically involves multiple steps. One common synthetic route includes the reaction of tert-butyl 3-bromopropionate with an appropriate oxazolidine derivative under controlled conditions. The reaction conditions often require the use of a base, such as sodium hydride, and an aprotic solvent like dimethylformamide (DMF) to facilitate the nucleophilic substitution reaction .
Chemical Reactions Analysis
Tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate can undergo various chemical reactions, including:
Nucleophilic Substitution: The bromine atom in the bromopropyl chain can be replaced by other nucleophiles, such as amines or thiols, under suitable conditions.
Oxidation: The compound can be oxidized to introduce functional groups like hydroxyl or carbonyl groups.
Scientific Research Applications
Tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules and as a building block in organic synthesis.
Biology: The compound can be used in the study of enzyme mechanisms and as a probe in biochemical assays.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate involves its interaction with specific molecular targets. The bromopropyl chain can act as an alkylating agent, modifying nucleophilic sites on proteins or nucleic acids. The oxazolidine ring can participate in hydrogen bonding and other non-covalent interactions, influencing the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar compounds to tert-butyl (4R)-4-(3-bromopropyl)-2,2-dimethyl-1,3-oxazolidine-3-carboxylate include:
Tert-butyl 3-bromopropionate: A simpler compound with a similar bromopropyl chain but lacking the oxazolidine ring.
Oxazolidine derivatives: Compounds with variations in the substituents on the oxazolidine ring.
Properties
CAS No. |
1686157-51-6 |
---|---|
Molecular Formula |
C13H24BrNO3 |
Molecular Weight |
322.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.